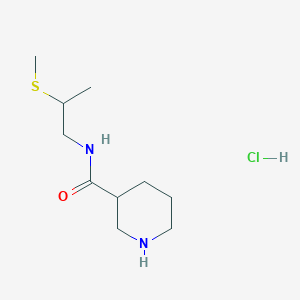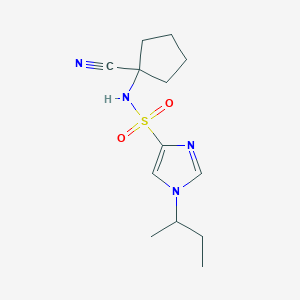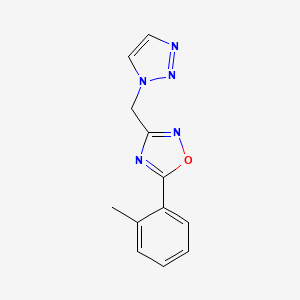![molecular formula C11H19N3O2 B7632859 N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Applications De Recherche Scientifique
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide has been found to have potential applications in biomedical research, particularly in the field of cancer treatment. Studies have shown that N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide works by inhibiting the activity of enzymes called histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the reduction of inflammation. N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide has also been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide could focus on developing more efficient synthesis methods, improving its solubility in water, and exploring its potential applications in other areas of biomedical research, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies could investigate the mechanisms by which N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide induces apoptosis and inhibits cancer cell growth, which could lead to the development of more effective cancer treatments.
Méthodes De Synthèse
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide can be synthesized through a multistep process that involves the reaction of 3-(1-hydroxyethyl)pyrazole with butanoyl chloride, followed by a reaction with 2-amino-2-methyl-1-propanol. The resulting product is N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide, which can be purified through recrystallization.
Propriétés
IUPAC Name |
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-8(2)12-11(16)7-14-6-5-10(13-14)9(3)15/h5-6,8-9,15H,4,7H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVQWFFMGVIHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC(=N1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)

![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)

![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)

![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)
![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)

![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)